molecular formula C14H19NO3S B7450511 N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide

N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide

Cat. No.: B7450511
M. Wt: 281.37 g/mol
InChI Key: HMJHUOXDHLGSLW-UHFFFAOYSA-N
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Description

N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromomethylbenzene and 2-methylpropane-2-sulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-bromomethylbenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 3-[(2-methylpropane-2-sulfonyl)methyl]benzene.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-enamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}acetamide
  • N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}but-2-enamide

Uniqueness

N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(tert-butylsulfonylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-5-13(16)15-12-8-6-7-11(9-12)10-19(17,18)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJHUOXDHLGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC(=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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